4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a chlorophenyl group
Preparation Methods
The synthesis of 4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-keto ester. The resulting pyrazole intermediate is then reacted with a chlorophenyl derivative under specific conditions to introduce the chlorophenyl group. Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamides. Compared to these compounds, 4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 4-Chlorophenylacetic acid
- Succinic acid, 3-chlorophenyl 4-methoxybenzyl ester
- Carbamic acid, 3-chlorophenyl-, methyl ester .
Properties
Molecular Formula |
C19H19ClN4O3S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-13-18(19(25)24(22-13)16-6-4-5-14(20)11-16)12-21-15-7-9-17(10-8-15)28(26,27)23(2)3/h4-12,22H,1-3H3 |
InChI Key |
CEHDQMVYCPQILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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